(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Overview
Description
“(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H6N2O2 . It is related to a thalidomide analog, which has been identified as a promising broad-spectrum anti-inflammatory agent .
Synthesis Analysis
The synthesis of this compound involves chromatographic separation performed on an Aquity BEH C18 column using a mobile phase comprising of acetonitrile and 10 mm ammonium acetate in the ratio of 85:15, at a flow rate of 0.3 mL/min .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 . The exact mass of the molecule is 186.042927438 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 186.17 g/mol . It has a XLogP3 value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Multistep Reactions and Structural Confirmation : (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)acetonitrile demonstrates a capacity for complex chemical reactions. In a study by Döpp et al. (2006), a series of reactions with N-arylisoindolines led to the formation of complex compounds, highlighting its utility in multistep chemical syntheses and structural analyses (Döpp, Hassan, El-Din, Mourad, Lehmann, & Rust, 2006).
Biological and Medical Research
Electrochemical DNA Hybridization Sensors : The utility of derivatives of this compound in biological applications is demonstrated in a study by Cha et al. (2003), where a polymer derived from this compound was used in an electrochemical hybridization sensor for DNA. This underscores its potential in biotechnology, particularly in genetics and molecular diagnostics (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).
Drug Development for Sickle Cell Disease : In the quest for safer drug candidates for sickle cell disease, compounds including (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)methyl nitrate have been evaluated for genotoxicity, revealing their potential as non-genotoxic in vivo drugs. This highlights the compound's relevance in medicinal chemistry and drug development (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
Future Directions
The future directions for this compound could involve further studies on its potential as an anti-inflammatory agent, given its relation to a thalidomide analog that has shown promise in this area . Additionally, the development and validation of assays for its determination in biological samples could also be a focus of future research .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIDLYAIIARFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323370 | |
Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3842-20-4 | |
Record name | 3842-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(CYANOMETHYL)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and what are some key structural features observed in its crystal form?
A1: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C10H6N2O2) consists of an acetonitrile group linked to a 1H-isoindole-1,3(2H)-dione unit. In its crystal form, the molecule exhibits a dihedral angle between these two units, with values of 69.0° and 77.0° observed for the two independent molecules present within the asymmetric unit []. This structural information is crucial for understanding potential interactions with other molecules and for computational modeling studies.
Q2: How is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile utilized in chemical synthesis?
A2: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a valuable precursor in organic synthesis. Specifically, it acts as a reactant in the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione via a [2+3] cycloaddition reaction with sodium azide using the Koguro method []. This reaction highlights the compound's versatility in constructing more complex molecules with potential biological activities.
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